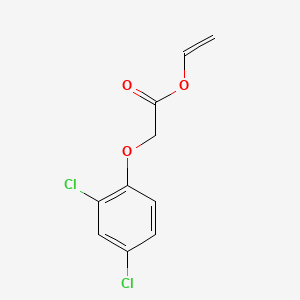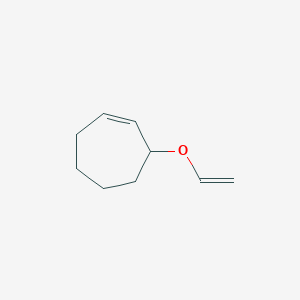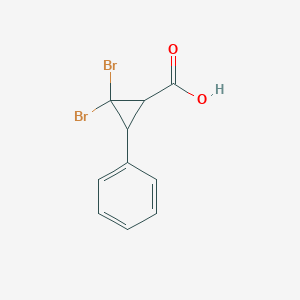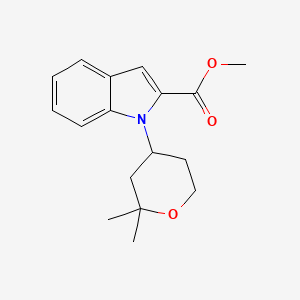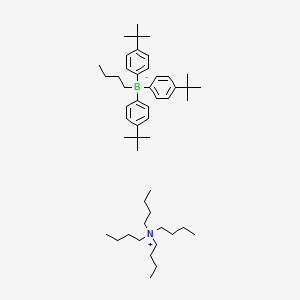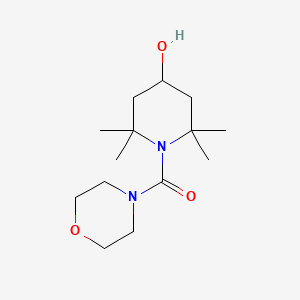
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and tetramethyl groups, along with a morpholine ring attached to a methanone group. It is widely used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine and morpholine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the piperidine and morpholine rings provide structural stability. The compound may act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and catalyst in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Used as a precursor in the synthesis of various organic compounds.
Morpholine: A versatile building block in organic synthesis and a common solvent.
Uniqueness
(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)(morpholin-4-yl)methanone is unique due to its combination of a piperidine ring with hydroxy and tetramethyl groups and a morpholine ring. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
89038-48-2 |
|---|---|
分子式 |
C14H26N2O3 |
分子量 |
270.37 g/mol |
IUPAC名 |
(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H26N2O3/c1-13(2)9-11(17)10-14(3,4)16(13)12(18)15-5-7-19-8-6-15/h11,17H,5-10H2,1-4H3 |
InChIキー |
PYADSKXUYNOEOE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1C(=O)N2CCOCC2)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


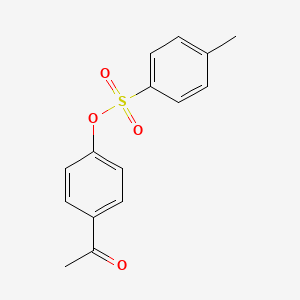
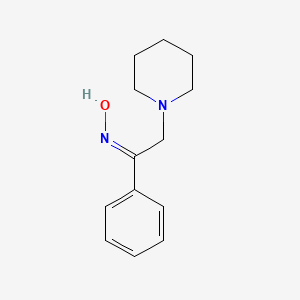
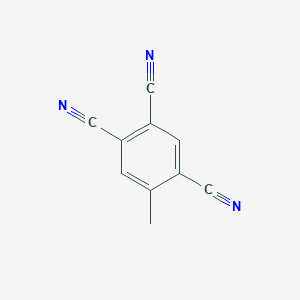
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
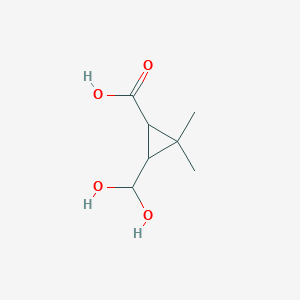
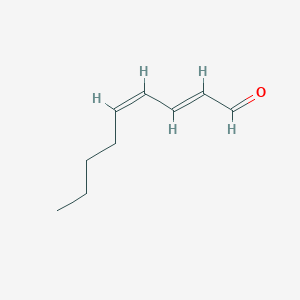
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
